molecular formula C15H21ClN2O2 B13184113 tert-Butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate

tert-Butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate

Cat. No.: B13184113
M. Wt: 296.79 g/mol
InChI Key: QIRIQQGQNSXUCF-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a tert-butyl ester group, an amino group, and a chlorophenyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxy pyrrolidine-1-carboxylate with appropriate reagents to introduce the amino and chlorophenyl groups. One common method involves the use of Dess-Martin periodinane as an oxidizing agent to convert the hydroxyl group to a carbonyl group, followed by subsequent reactions to introduce the desired substituents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can yield alcohol derivatives. Substitution reactions can introduce a variety of functional groups to the chlorophenyl ring .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound is studied for its potential biological activities. It may interact with specific enzymes or receptors, leading to various biological effects. Research is ongoing to explore its potential as a therapeutic agent .

Medicine

In medicine, this compound is investigated for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals .

Industry

In industry, this compound is used in the production of various chemicals and materials. Its unique chemical properties make it valuable in the manufacture of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include tert-Butyl 3-aminopyrrolidine-1-carboxylate and tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate .

Uniqueness

tert-Butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate is unique due to the presence of both an amino group and a chlorophenyl group on the pyrrolidine ring. This combination of functional groups provides distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

IUPAC Name

tert-butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-9-8-12(17)13(18)10-4-6-11(16)7-5-10/h4-7,12-13H,8-9,17H2,1-3H3

InChI Key

QIRIQQGQNSXUCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C2=CC=C(C=C2)Cl)N

Origin of Product

United States

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